6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
MCLA Hydrochloride is used to detect superoxide generated by activated leukocytes and macrophages. Emits chemiluminescence near 654 nm by reaction with superoxide singlet oxygen.
MCLA is a Cypridina luciferin analog that is used to detect superoxide generated by activated leukocytes and macrophages. It emits chemiluminescence near 654 nm by reaction with superoxide or singlet oxygen.
MCLA is a Cypridina luciferin analog that is used to detect superoxide generated by activated leukocytes and macrophages. It emits chemiluminescence near 654 nm by reaction with superoxide or singlet oxygen.
Brand Name:
Vulcanchem
CAS No.:
128322-44-1
VCID:
VC21219118
InChI:
InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H
SMILES:
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl
Molecular Formula:
C14H14ClN3O2
Molecular Weight:
291.73 g/mol
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
CAS No.: 128322-44-1
Cat. No.: VC21219118
Molecular Formula: C14H14ClN3O2
Molecular Weight: 291.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MCLA Hydrochloride is used to detect superoxide generated by activated leukocytes and macrophages. Emits chemiluminescence near 654 nm by reaction with superoxide singlet oxygen. MCLA is a Cypridina luciferin analog that is used to detect superoxide generated by activated leukocytes and macrophages. It emits chemiluminescence near 654 nm by reaction with superoxide or singlet oxygen. |
|---|---|
| CAS No. | 128322-44-1 |
| Molecular Formula | C14H14ClN3O2 |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H |
| Standard InChI Key | MXZACTZQSGYANA-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OC.Cl |
| SMILES | CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl |
| Canonical SMILES | CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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